Cas no 121264-05-9 (Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)-)

Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)- structure
121264-05-9 structure
Product Name:Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)-
Numero CAS:121264-05-9
MF:C41H50N10O12
MW:874.895509243011
CID:161059
PubChem ID:3035918
Update Time:2025-04-19

Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene]methyl]-3-(methylamino)-,(2S,3S)-
    • 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]
    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-...
    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino
    • Butanamide,N-[[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]carbonyl]-L-alanyl-N3-(L-alanyl-3-hydroxy-L-phenylalanyl)-2-amino-N-[(Z)-[(4R,5R)-5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydro
    • pacidamycin 1
    • A 68567
    • A-68567
    • Butanamide, N-(((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)carbonyl)alanyl-N3-(N-alanyl-3-hydroxyphenylalanyl)-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-2,3-diamino-
    • L-alanyl-N-{(4S)-4-amino-1-[1-amino-2-({[1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}{(E)-[5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxydihydrofuran-2(3H)-ylidene]methyl}amino)
    • 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid
    • 121264-05-9
    • Inchi: 1S/C41H50N10O12/c1-20(42)31(53)17-30(49(3)36(57)28(46-35(56)21(2)43)14-22-7-6-8-24(52)13-22)34(44)37(58)51(19-25-16-32(54)38(63-25)50-12-11-33(55)48-41(50)62)40(61)47-29(39(59)60)15-23-18-45-27-10-5-4-9-26(23)27/h4-13,18-21,28-30,32,34,38,45,52,54H,14-17,42-44H2,1-3H3,(H,46,56)(H,47,61)(H,59,60)(H,48,55,62)/b25-19+/t20-,21-,28-,29?,30?,32?,34?,38?/m0/s1
    • Chiave InChI: JDBFIOJXHILWCK-JJPILVDZSA-N
    • Sorrisi: O1/C(=C/N(C(NC(C(=O)O)CC2=CNC3C=CC=CC2=3)=O)C(C(C(CC([C@H](C)N)=O)N(C)C([C@H](CC2C=CC=C(C=2)O)NC([C@H](C)N)=O)=O)N)=O)/CC(C1N1C=CC(NC1=O)=O)O

Proprietà calcolate

  • Massa esatta: 873.35347
  • Massa monoisotopica: 874.360967
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 17
  • Complessità: 1810
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 346
  • XLogP3: -3.7

Proprietà sperimentali

  • Densità: 1.493
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.691
  • PSA: 343.24
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd